
Decamethonium bromide
概要
説明
デカメトニウム臭化物は、脱分極性筋弛緩薬および神経筋遮断薬です。麻酔において、麻痺を誘発するために使用されます。 この化合物は、アセチルコリンと類似しており、ニコチン性アセチルコリン受容体の部分アゴニストとして作用します .
準備方法
デカメトニウム臭化物は、デカメチレンジブロミドとトリメチルアミンの反応によって合成することができます。この反応は通常、エタノールなどの適切な溶媒中で、還流条件下で反応物を加熱することを伴います。 生成物は、その後、再結晶によって精製されます .
化学反応の分析
デカメトニウム臭化物は、臭化物イオンの存在により、主に置換反応を起こします。これらの反応で使用される一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、通常、第四級アンモニウム化合物です .
科学研究への応用
デカメトニウム臭化物は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: ニコチン性アセチルコリン受容体の機能を研究するためのツールとして役立ちます。
医学: 手術中の筋麻痺を誘発するために、麻酔に使用されます。
科学的研究の応用
Neuromuscular Research
Mechanisms of Action
Decamethonium bromide is crucial for investigating the mechanisms underlying neuromuscular transmission. It acts as a non-competitive antagonist at the neuromuscular junction, allowing researchers to explore muscle contraction and synaptic transmission dynamics. Studies have shown that decamethonium can induce paralysis in experimental models, providing insights into muscle physiology and potential treatments for neuromuscular disorders .
Case Study: Interaction with Other Agents
A study examined the interaction of decamethonium with hexamethonium and vecuronium using a rat phrenic nerve hemidiaphragm preparation. The results indicated that hexamethonium significantly antagonized decamethonium's effects, suggesting that presynaptic interactions are critical in understanding neuromuscular blockades .
Anesthesia
Clinical Use
In clinical settings, this compound is employed as a neuromuscular blocker during surgical procedures. Its ability to induce rapid muscle relaxation facilitates intubation and enhances patient safety during anesthesia. Historically, it was favored for its short duration of action and quick recovery profile without requiring an antagonist agent .
Limitations in Practice
Despite its advantages, decamethonium's use has declined due to variable patient responses and slower onset times compared to newer agents like succinylcholine. These factors led to its replacement in many anesthetic protocols .
Pharmaceutical Development
Research Applications
this compound is utilized in the development of new muscle relaxants and anesthetic agents. Researchers assess its efficacy and safety profiles to improve existing formulations or develop novel compounds .
Biochemical Assays
It is also employed in biochemical assays to study the effects of neuromuscular blockers on synaptic transmission. These studies help elucidate the mechanisms of action of various compounds, contributing to advancements in pharmacology .
Developmental Biology
Impact on Muscle Development
Research has demonstrated that this compound can inhibit skeletal muscle development in avian embryos. A study found that treatment with this compound resulted in significant muscle degeneration and high mortality rates among treated embryos, highlighting its potential teratogenic effects .
Education and Training
This compound is also employed in educational settings for training healthcare professionals on the administration and monitoring of neuromuscular blocking agents. This application enhances skills in patient management during anesthesia, ensuring safer practices in clinical environments .
作用機序
デカメトニウム臭化物は、運動終板のニコチン性アセチルコリン受容体に結合し、脱分極を引き起こします。この脱分極は、シナプス前終末からのアセチルコリンの正常な放出を妨げ、神経刺激が筋肉に影響を与えないようにします。 膜は脱分極したまま、さらなる刺激に反応しなくなり、筋麻痺が生じます .
類似化合物との比較
デカメトニウム臭化物は、スクシニルコリンやヘキサメトニウムなどの他の神経筋遮断薬と似ています。 ニコチン性アセチルコリン受容体の部分アゴニストとしての特定の作用はユニークです。 スクシニルコリンは発症が速く、作用時間も短いのに対し、デカメトニウム臭化物は作用時間が長くなります .
類似化合物
- スクシニルコリン
- ヘキサメトニウム
Q & A
Basic Research Questions
Q. What is the molecular mechanism of decamethonium bromide as a neuromuscular blocking agent?
this compound acts as a competitive partial agonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. It induces sustained depolarization of the post-synaptic membrane, preventing repolarization and subsequent muscle contraction. This mechanism is distinct from non-depolarizing agents like tubocurarine, which act as competitive antagonists . Researchers should validate receptor interactions using electrophysiological techniques (e.g., patch-clamp) or competitive binding assays with α-bungarotoxin to confirm specificity .
Q. How do researchers assess the purity and stability of this compound in experimental settings?
The compound’s stability is pH- and temperature-dependent. For in vitro studies, reconstituted solutions in aqueous buffers (e.g., PBS) should be used within one month when stored at -20°C . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for purity assessment, as discrepancies in molecular weight reports (258.4 vs. 418.29) may arise from salt form variations (monobromide vs. dibromide) or measurement methodologies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as acutely toxic (Oral Acute Tox. Category 3) and a skin/eye irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. Contaminated surfaces should be deactivated with 70% ethanol. Hazardous waste disposal must comply with local regulations for brominated compounds .
Advanced Research Questions
Q. How can contradictions in reported molecular weights (258.4 vs. 418.29) be resolved in pharmacological studies?
The molecular weight discrepancy arises from differences in salt forms: monobromide (C₁₀H₂₄Br₂N₂; MW 418.29) vs. dibromide (C₁₆H₃₈Br₂N₂; MW 258.4). Researchers must verify the compound’s salt form using mass spectrometry and cross-reference CAS registry data (541-22-0). Batch-specific certificates of analysis from suppliers should be requested to ensure consistency .
Q. What experimental design considerations are essential for using this compound in embryonic development studies?
In avian models (e.g., duck or chick embryos), paralysis is induced via in ovo injection of 10 mg/ml this compound in Hank’s balanced salt solution (HBSS). Dose optimization is critical, as concentrations >20 mg/ml cause lethal edema. Paralysis must be confirmed via absence of reflex movements (e.g., limb extension) and monitored for secondary effects like reduced muscle mass .
Q. How does this compound’s efficacy compare to other depolarizing agents in prolonged anesthesia protocols?
Unlike succinylcholine, this compound exhibits minimal potentiation with ether-based anesthetics, reducing the risk of synergistic respiratory depression. However, dose-dependent apnea (4–10 minutes post-4–5 mg IV in humans) necessitates controlled ventilation. Comparative studies should use electromyography (EMG) to quantify blockade duration and train-of-four (TOF) ratios .
Q. What methodologies address the challenge of histamine release observed in early clinical trials with this compound?
Histamine release, a side effect common to neuromuscular blockers, can confound in vivo studies. Pre-treatment with H₁-antagonists (e.g., diphenhydramine) or using isolated tissue preparations (e.g., rat phrenic nerve-hemidiaphragm) minimizes systemic interference. Alternatively, optogenetic models with nAChR-specific agonists/antagonists can isolate receptor-level effects .
Q. Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on this compound’s toxicity in developmental models?
Chick embryo studies report high mortality at doses >20 mg/ml, while duck models (HH29–HH36 stages) show survivability up to day 16 with 10 mg/ml. These differences highlight species-specific metabolic rates and neuromuscular maturity. Researchers should conduct pilot dose-response curves and normalize doses to embryo weight or developmental stage .
Q. What strategies validate this compound’s specificity in nAChR studies amid off-target effects?
Off-target muscarinic receptor activation can occur at high concentrations. Specificity is confirmed via co-administration of selective antagonists (e.g., hexamethonium for ganglionic nAChRs) or using α7-nAChR knockout models. Radioligand displacement assays with [³H]-epibatidine further quantify binding affinity .
特性
CAS番号 |
541-22-0 |
---|---|
分子式 |
C16H38BrN2+ |
分子量 |
338.39 g/mol |
IUPAC名 |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |
InChI |
InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
UWAHZUFNAYDOTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
正規SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |
外観 |
Solid powder |
melting_point |
514 to 518 °F (NTP, 1992) |
Key on ui other cas no. |
541-22-0 |
物理的記述 |
Crystals derived from methanol and acetone. (NTP, 1992) |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
156-74-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。